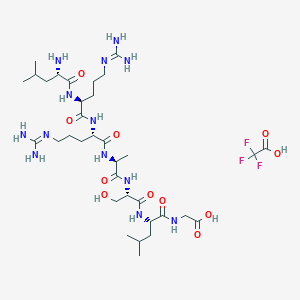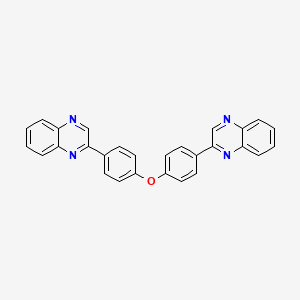
2,2'-(Oxydi-4,1-phenylene)diquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of 2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE can be achieved through several synthetic routes. One efficient method involves the use of aryne chemistry. Arynes are highly reactive intermediates that can be generated in situ from precursors such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. The reaction of these arynes with quinoxalin-2(1H)-one derivatives leads to the formation of the desired compound .
Another method involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds. This procedure typically requires high temperatures, strong acid catalysts, and extended heating periods .
Análisis De Reacciones Químicas
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moieties, using reagents like halogens or alkylating agents.
These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives are known for their anticancer, antibacterial, antifungal, and antiviral activities.
Material Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes such as tyrosine kinases and induce apoptosis in cancer cells. The compound may also interact with DNA and other cellular components, leading to its biological effects .
Comparación Con Compuestos Similares
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE can be compared with other quinoxaline derivatives, such as:
4-Phenoxyquinazoline: Similar in structure but with a quinazoline moiety instead of quinoxaline.
2-Phenoxypyridine: Contains a pyridine ring instead of quinoxaline.
Bis(quinoxaline) derivatives: Compounds with two quinoxaline units but different linkers.
These compounds share some chemical properties and biological activities but differ in their specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C28H18N4O |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
2-[4-(4-quinoxalin-2-ylphenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C28H18N4O/c1-3-7-25-23(5-1)29-17-27(31-25)19-9-13-21(14-10-19)33-22-15-11-20(12-16-22)28-18-30-24-6-2-4-8-26(24)32-28/h1-18H |
Clave InChI |
YZWGHAOLRFIZPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,9,9a-tetramethyl-3aH,4H,7H,8H,9H,9bH-naphtho[2,1-c][1,2]dioxol-5-one](/img/structure/B12467121.png)
![4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium](/img/structure/B12467122.png)
![4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
![N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12467128.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)
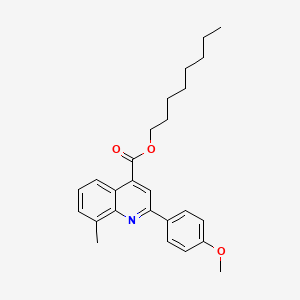
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
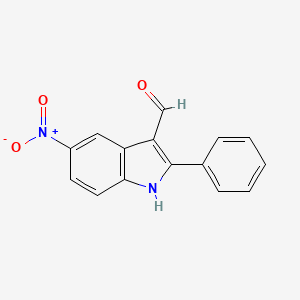
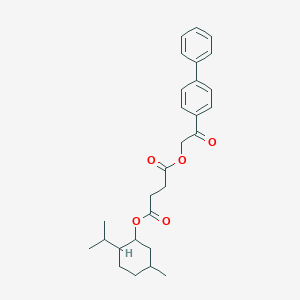
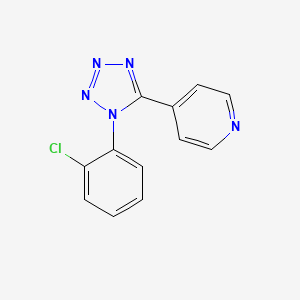
![3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B12467199.png)
